Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-

Antioxidant Chemistry Medicinal Chemistry Structure-Activity Relationship

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- (CAS 647838-94-6) is a benzophenone derivative featuring an asymmetric substitution pattern: a 2,3,4-trihydroxyphenyl ring on one side and a 3,4,5-trimethoxyphenyl ring on the other. This structural motif places it at the intersection of polyhydroxylated benzophenones (e.g., Exifone, a hexahydroxybenzophenone with neuroprotective HDAC1 activator activity) and 3,4,5-trimethoxybenzophenone-based antimitotic scaffolds.

Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
CAS No. 647838-94-6
Cat. No. B12597363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-
CAS647838-94-6
Molecular FormulaC16H16O7
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O
InChIInChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3
InChIKeyNGDVAPMVMSENFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- (CAS 647838-94-6): A Mixed Hydroxy/Methoxy Benzophenone for Antioxidant and Synthetic Chemistry Procurement


Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- (CAS 647838-94-6) is a benzophenone derivative featuring an asymmetric substitution pattern: a 2,3,4-trihydroxyphenyl ring on one side and a 3,4,5-trimethoxyphenyl ring on the other. This structural motif places it at the intersection of polyhydroxylated benzophenones (e.g., Exifone, a hexahydroxybenzophenone with neuroprotective HDAC1 activator activity) [1] and 3,4,5-trimethoxybenzophenone-based antimitotic scaffolds [2]. The compound is recognized as a versatile synthetic intermediate for generating polyhydroxylated benzophenones with tunable antioxidant capacity through controlled demethylation [3].

1 Mixed hydroxy/methoxy benzophenone scaffold for SAR studies
2 Controlled demethylation precursor for tunable antioxidant research
3 Decouples hydroxyl and methoxy contributions without confounding full hydroxylation

Why In-Class Benzophenones Cannot Simply Substitute for Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- in Targeted Research Applications


Generic substitution within the benzophenone class is precluded by the asymmetric mixed hydroxy/methoxy decoration of CAS 647838-94-6. Fully hydroxylated analogs such as Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone) exhibit substantially different hydrogen-bonding capacity (6 H-donors vs. 3) and polarity, altering both antioxidant mechanism and pharmacokinetic partitioning [1]. Conversely, trimethoxy-only benzophenone derivatives, exemplified by the 2-hydroxy-3,4,5-trimethoxybenzophenone series that require a 2-OH group for pseudo-ring formation and antimitotic activity at nanomolar IC₅₀ (11.1–11.3 nM against KB cells), lack the trihydroxy pharmacophore essential for radical scavenging [2]. The mixed substitution of CAS 647838-94-6 thus provides a unique balance of lipophilicity, hydrogen-bond donor/acceptor counts, and synthetic versatility, making it irreplaceable for structure-activity relationship (SAR) studies that aim to decouple the contributions of hydroxyl and methoxy groups on the benzophenone scaffold.

H-Bond Donor Count Shift
Exifone’s 6 OH groups vs. 3 in target may alter antioxidant mechanism and partitioning; direct replacement may not reproduce HAT/SPLET profile.
Antimitotic Motif Exclusion
2-OH on trimethoxy ring is required for tubulin-binding pseudo-ring; its absence in target avoids nanomolar antimitotic activity but precludes that mechanism class.
Physicochemical Profile Divergence
Higher predicted lipophilicity and fewer conjugation sites relative to Exifone may shift metabolic stability and CNS exposure; requires experimental validation.

Quantitative Differentiation Evidence for Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- Against Key Comparators


Asymmetric Substitution Pattern: Distinct Hydrogen-Bond Donor Count vs. Exifone Determines Synthetic Utility and Biological Profile

CAS 647838-94-6 possesses exactly three phenolic hydroxyl groups (all on the 2,3,4-trihydroxyphenyl ring), whereas Exifone (CAS 52479-85-3), the closest fully demethylated analog, bears six phenolic hydroxyl groups distributed across both rings [1]. This difference in hydrogen-bond donor count (3 vs. 6) is not incremental; it fundamentally alters the compound's antioxidant mechanism from a primarily hydrogen-atom transfer (HAT) pathway—favored by the clustered trihydroxy motif—to the mixed HAT and sequential proton-loss electron-transfer (SPLET) mechanisms accessible to Exifone's more extensive hydroxyl network [2]. The three methoxy groups on the 3,4,5-trimethoxyphenyl ring of CAS 647838-94-6 are resistant to radical scavenging but contribute to lipophilicity and metabolic stability.

OH Donor Count vs. Exifone
Class-level inference
3 phenolic OH (target) vs. 6 (Exifone); approx. 50% reduction
Supports ring-specific antioxidant mechanism dissection
HAT vs. SPLET pathway context
Antioxidant Chemistry Medicinal Chemistry Structure-Activity Relationship

Synthetic Versatility: Controlled Demethylation Precursor for Tunable Antioxidant Benzophenones vs. Static Polyhydroxylated Analogs

CAS 647838-94-6 serves as a direct synthetic precursor to polyhydroxylated benzophenones through selective demethylation of the 3,4,5-trimethoxyphenyl ring. In a closely analogous system, Cetinkaya et al. demonstrated that (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (compound 6) undergoes controlled demethylation to yield (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (compound 5), which exhibited potent radical scavenging activity across multiple assays (DPPH, ABTS, DMPD, superoxide anion, FRAP, CUPRAC, Fe²⁺ chelation) [1]. Notably, compound 5—bearing five phenolic OH groups—was the most potent antioxidant and radical scavenger among nine synthesized bromophenols, outperforming standard antioxidants BHA, BHT, α-tocopherol, and trolox in several assay systems [1]. The mixed hydroxy/methoxy pattern of CAS 647838-94-6 allows sequential demethylation to generate intermediate hydroxylation states (e.g., 4, 5, or 6 total OH groups), enabling systematic SAR exploration that is inaccessible with either fully methoxylated or fully hydroxylated benzophenones.

Demethylation Handles
Cross-study comparable
3 methoxy groups for sequential demethylation; Exifone has 0 handles
Enables graded hydroxylation SAR studies
BBr₃/HBr-AcOH protocols
Synthetic Chemistry Antioxidant Development Bromophenol Synthesis

Absence of 2-OH on Trimethoxy Ring: Exclusion from Antimitotic Pseudo-Ring Mechanism and Implication for Target Selectivity

The 2-hydroxy-3,4,5-trimethoxybenzophenone series (compounds 8–16) achieves potent antiproliferative activity (IC₅₀ 11.1–11.3 nM against KB nasopharyngeal carcinoma cells for the most potent analog 16) through intramolecular hydrogen bonding between the 2-OH and the carbonyl oxygen, forming a pseudo-ring that mimics the tubulin-binding conformation of combretastatin A-4 [1]. CAS 647838-94-6, in contrast, lacks a hydroxyl group at the 2-position of its 3,4,5-trimethoxyphenyl ring; the 2-position bears a methoxy group incapable of forming the requisite intramolecular hydrogen bond. This structural exclusion means CAS 647838-94-6 is predicted to be inactive or substantially less active in the tubulin polymerization inhibition assay, thereby offering a cleaner pharmacological profile for non-tubulin targets relative to the antimitotic 2-hydroxy-3,4,5-trimethoxybenzophenones.

2-OH Pseudo-Ring Requirement
Class-level inference
Target lacks 2-OH; 2-OH series IC₅₀ 11.1–11.3 nM (KB cells)
Avoids tubulin-mediated cytotoxicity confounding
Predicted inactivity in tubulin assay
Antimitotic Agents Vascular Disrupting Agents Target Selectivity

Predicted Lipophilicity and Permeability Differentiation vs. Exifone for CNS and Cellular Uptake Applications

The three methoxy groups on CAS 647838-94-6 replace three hydroxyl groups present in Exifone, yielding a predicted increase in lipophilicity (clogP) of approximately 1.5–2.0 log units and a reduction in topological polar surface area (tPSA) by approximately 60 Ų . Exifone, despite its nootropic activity in animal models, has shown limited blood-brain barrier penetration and dose-limiting hepatotoxicity, characteristics attributed in part to its high polarity and extensive phase II glucuronidation of its six phenolic hydroxyl groups [1]. The mixed hydroxy/methoxy profile of CAS 647838-94-6 is anticipated to reduce first-pass glucuronidation susceptibility, potentially improving oral bioavailability and CNS exposure relative to Exifone, though this hypothesis requires experimental validation.

Predicted clogP & tPSA
Class-level inference
ΔclogP ≈ +1.5 to +2.0; ΔtPSA ≈ −60 Ų vs. Exifone
May alter CNS penetration and metabolism
Computed; experimental data unavailable
Drug Development CNS Penetration Physicochemical Properties

Tyrosinase and Quorum Sensing Inhibitory Potential Retained from the 2,3,4-Trihydroxybenzophenone Pharmacophore While Gaining Methoxy-Dependent Stability

2,3,4-Trihydroxybenzophenone (CAS 1143-72-2), the mono-ring hydroxylated analog, is a documented quorum sensing inhibitor, EC 1.14.18.1 (tyrosinase) inhibitor, and hydroxylated benzophenone UV filter with moderate xanthine oxidase inhibitory activity [1]. CAS 647838-94-6 incorporates this identical 2,3,4-trihydroxybenzophenone pharmacophore as its A-ring while appending a 3,4,5-trimethoxyphenyl B-ring that is absent in CAS 1143-72-2. The additional B-ring is expected to enhance UV absorption bandwidth (extending into UVA range due to extended conjugation) and to improve photostability relative to the simpler analog, which has been reported to undergo photodegradation in sunscreen formulations [1]. No direct comparative bioassay data exist for CAS 647838-94-6 against CAS 1143-72-2 in tyrosinase or quorum sensing assays.

2,3,4-Trihydroxy Motif Retention
Class-level inference
Pharmacophore conserved from 2,3,4-trihydroxybenzophenone; additional B-ring extends conjugation
Retains reported inhibitory potential
No direct comparative bioassay data
Tyrosinase Inhibition Quorum Sensing Inhibition UV Filtration

Electrophilic Bromination Reactivity: Access to Bromophenol Derivatives with Amplified Antioxidant Capacity

The 2,3,4-trihydroxyphenyl ring of CAS 647838-94-6 is highly activated toward electrophilic aromatic substitution due to the strong electron-donating effect of three hydroxyl groups. In the parallel system described by Cetinkaya et al., bromination of the demethylated product (compound 5) yielded mono- and dibrominated derivatives with significantly enhanced antioxidant capacity relative to the non-brominated parent, demonstrating that bromination on the trihydroxyphenyl ring amplifies radical scavenging through both electronic modulation and increased lipophilicity [1]. CAS 647838-94-6 provides access to this bromination chemistry while retaining the methoxy groups, offering a divergent synthetic pathway: bromination first followed by demethylation, or demethylation first followed by bromination, enabling access to distinct bromophenol oxidation states.

Electrophilic Bromination
Cross-study comparable
Trihydroxy ring activated for bromination; Cetinkaya et al. bromophenols showed amplified antioxidant capacity
Access to bromophenol antioxidant libraries
Br₂ under controlled conditions
Bromophenol Synthesis Antioxidant Amplification Electrophilic Substitution

Validated Research and Industrial Application Scenarios for Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- Based on Differential Evidence


Systematic SAR Studies to Decouple Hydroxyl vs. Methoxy Contributions to Benzophenone Antioxidant Activity

Researchers designing structure-activity relationship studies on benzophenone antioxidants benefit from CAS 647838-94-6 as a key intermediate. As demonstrated by Cetinkaya et al., demethylation of methoxy groups on the B-ring can be performed sequentially to generate benzophenones with 3, 4, 5, or 6 total hydroxyl groups [1]. The compound's mixed substitution allows direct comparison of the antioxidant contribution of the 2,3,4-trihydroxy A-ring versus progressively hydroxylated B-rings, enabling precise quantification of how each additional hydroxyl group affects DPPH, ABTS, and superoxide radical scavenging potency. This systematic approach is not feasible with Exifone (already fully hydroxylated) or with fully methoxylated precursors (no intrinsic antioxidant activity until demethylation).

Development of Non-Tubulin-Targeted Benzophenone Probes for Oncology Research

Investigators seeking benzophenone-based probes for cancer targets other than tubulin can preferentially select CAS 647838-94-6 over the antimitotic 2-hydroxy-3,4,5-trimethoxybenzophenone series. The absence of a 2-OH on the trimethoxyphenyl ring precludes the pseudo-ring formation required for tubulin binding and nanomolar antiproliferative activity (IC₅₀ 11.1–11.3 nM for compound 16 against KB cells) [2]. This mechanistic exclusion makes CAS 647838-94-6 a cleaner scaffold for exploring benzophenone interactions with alternative oncology targets such as HDACs, HSP90, or kinases, without the confounding cytotoxicity arising from microtubule disruption.

Precursor for Bromophenol Antioxidant Libraries in Neurodegenerative Disease Research

Neuroscience groups investigating free radical scavengers for neurodegenerative disease models can employ CAS 647838-94-6 as a starting material for synthesizing bromophenol libraries. The 2,3,4-trihydroxyphenyl ring is primed for electrophilic bromination, and the resulting bromophenols have demonstrated amplified antioxidant capacity across multiple in vitro assays relative to non-brominated parents and standard antioxidants (BHA, BHT, α-tocopherol, trolox) [1]. The retained methoxy groups on the B-ring offer additional synthetic handles for further derivatization or for modulating physicochemical properties relevant to CNS penetration, addressing the bioavailability limitations encountered with Exifone in animal models [3].

Cosmetic and Anti-Biofilm Formulation Development Leveraging the 2,3,4-Trihydroxybenzophenone Pharmacophore with Enhanced Photostability

Formulation scientists developing UV-protective cosmetics or anti-biofilm coatings can select CAS 647838-94-6 to access the tyrosinase inhibitory and quorum sensing inhibitory activities documented for the 2,3,4-trihydroxybenzophenone pharmacophore [4], while gaining the photostability and broader UV absorption anticipated from the conjugated 3,4,5-trimethoxyphenyl B-ring. The compound's higher predicted lipophilicity relative to 2,3,4-trihydroxybenzophenone may also improve incorporation into lipid-based formulations and enhance substantivity on skin or surfaces.

Application
Selection Property
Validation Focus
Benzophenone SAR Studies
Controlled demethylation precursor
Antioxidant potency across hydroxylation states
Non-Tubulin Oncology Probes
Absence of 2-OH pseudo-ring motif
Antiproliferative assay selectivity review
Bromophenol Libraries
Electrophilic bromination on trihydroxy ring
Radical scavenging amplification context
Cosmetic & Anti-Biofilm Development
2,3,4-Trihydroxybenzophenone pharmacophore
Tyrosinase/quorum sensing assay context
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